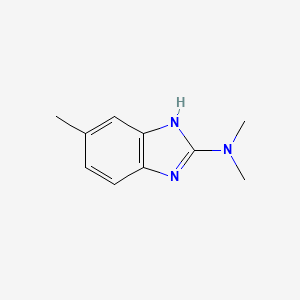
4-(2,5-Dioxotetrahydrofuran-3-yl)phenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,5-Dioxotetrahydrofuran-3-yl)phenyl acetate is an organic compound with the molecular formula C12H10O5. It is characterized by the presence of a phenyl ring substituted with an acetate group and a 2,5-dioxotetrahydrofuran moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dioxotetrahydrofuran-3-yl)phenyl acetate typically involves the reaction of 4-hydroxyphenyl acetic acid with maleic anhydride under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the desired product. The reaction conditions often include the use of a solvent such as acetic acid and a catalyst like sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-(2,5-Dioxotetrahydrofuran-3-yl)phenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the dioxotetrahydrofuran ring to a dihydrofuran ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring and the acetate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted phenyl acetates, quinones, and reduced furan derivatives .
Aplicaciones Científicas De Investigación
4-(2,5-Dioxotetrahydrofuran-3-yl)phenyl acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(2,5-Dioxotetrahydrofuran-3-yl)phenyl acetate involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2,5-Dioxotetrahydrofuran-3-yl acetate
- 4-(2,5-Dioxotetrahydrofuran-3-yl)benzoic acid
- 4-(2,5-Dioxotetrahydrofuran-3-yl)phenyl methanol
Uniqueness
4-(2,5-Dioxotetrahydrofuran-3-yl)phenyl acetate is unique due to its specific structural arrangement, which imparts distinct reactivity and properties compared to similar compounds. Its combination of a phenyl ring with a dioxotetrahydrofuran moiety makes it a versatile intermediate in organic synthesis .
Propiedades
Número CAS |
23053-38-5 |
|---|---|
Fórmula molecular |
C12H10O5 |
Peso molecular |
234.20 g/mol |
Nombre IUPAC |
[4-(2,5-dioxooxolan-3-yl)phenyl] acetate |
InChI |
InChI=1S/C12H10O5/c1-7(13)16-9-4-2-8(3-5-9)10-6-11(14)17-12(10)15/h2-5,10H,6H2,1H3 |
Clave InChI |
ABMHHGRAKIODFS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=CC=C(C=C1)C2CC(=O)OC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



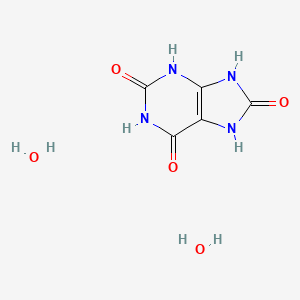
![1',3'-Dichlorospiro[fluorene-9,5'-imidazolidine]-2',4'-dione](/img/structure/B14717445.png)
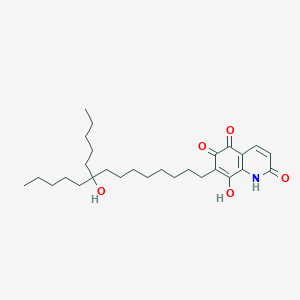
![5-Methyl-6-[2-(2-methylphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14717465.png)
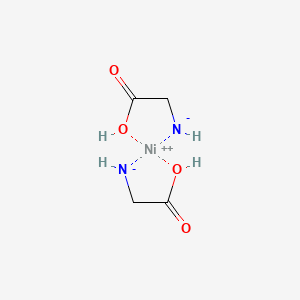
![4-[(2Z)-2-[(2,4-dioxo-1H-pyrimidin-6-yl)methylidene]hydrazinyl]benzoic acid](/img/structure/B14717479.png)

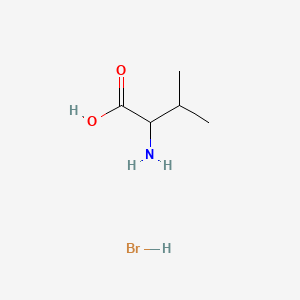

![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-aspartic acid](/img/structure/B14717494.png)

